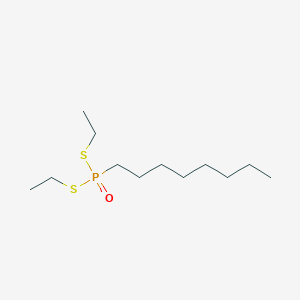

Phosphonodithioic acid, octyl-, S,S-diethyl ester

Description

Phosphonodithioic acid, octyl-, S,S-diethyl ester is a chemical compound with the molecular formula C12H27O2PS2. It is part of the broader class of organophosphorus compounds, which are known for their diverse applications in various fields, including agriculture, industry, and scientific research.

Properties

CAS No. |

651727-22-9 |

|---|---|

Molecular Formula |

C12H27OPS2 |

Molecular Weight |

282.5 g/mol |

IUPAC Name |

1-bis(ethylsulfanyl)phosphoryloctane |

InChI |

InChI=1S/C12H27OPS2/c1-4-7-8-9-10-11-12-14(13,15-5-2)16-6-3/h4-12H2,1-3H3 |

InChI Key |

AKRUQOZOMJZOTN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCP(=O)(SCC)SCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphonodithioic acid, octyl-, S,S-diethyl ester typically involves the reaction of octyl alcohol with phosphorus pentasulfide (P2S5) to form the corresponding phosphonodithioic acid. This intermediate is then esterified with diethyl sulfate to yield the final product. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product’s purity and yield.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high efficiency and consistency. The final product is then purified through distillation or crystallization techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Phosphonodithioic acid, octyl-, S,S-diethyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphonodithioic acid derivatives.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonodithioic acid derivatives, while reduction can produce alcohols.

Scientific Research Applications

Agricultural Applications

Pesticidal Properties

Phosphonodithioic acid derivatives have been extensively studied for their pesticidal properties. They exhibit a broad spectrum of activity against various pests, including insects, fungi, and nematodes. The compound can be formulated into different forms such as emulsions, powders, and solutions for effective pest control.

- Insecticidal Activity : Research indicates that phosphonodithioic acid derivatives can significantly reduce pest populations. For instance, a study demonstrated that formulations containing this compound effectively controlled populations of the German cockroach (Blattella germanica) and southern army worm (Prodenia eridania) within 48 hours of application .

- Formulation Techniques : The compound can be used in combination with inert adjuvants to enhance its efficacy. It can be applied as sprays or dusts, making it versatile for various agricultural practices .

Biochemical Research

Enzyme Inhibition Studies

Phosphonodithioic acid derivatives serve as valuable tools in biochemical research, particularly in studying enzyme inhibition mechanisms.

- Cholinergic Signaling Pathways : Investigations into the effects of phosphonodithioic acid on cholinergic pathways have provided insights into neurobiology. The compound's ability to inhibit acetylcholinesterase (AChE) has made it a model for understanding cholinergic signaling and its implications in neurodegenerative diseases.

- Toxicity Assessments : Studies have also focused on the environmental impact of phosphonodithioic acid derivatives, assessing their persistence in soil and water systems and their effects on non-target species. These assessments are crucial for developing safer agricultural practices .

Industrial Applications

Lubricants and Additives

Phosphonodithioic acid derivatives are utilized in formulating lubricants due to their ability to enhance performance characteristics.

- Additive Compositions : The compound can be incorporated into lubricant formulations to improve anti-wear properties and thermal stability. Its effectiveness as an additive has been documented in various patents focusing on lubricant technology .

Case Study 1: Efficacy Against Agricultural Pests

A field study evaluated the effectiveness of phosphonodithioic acid formulations against various pests in crop settings. The results indicated rapid action against targeted pests, highlighting its potential for integrated pest management strategies.

Case Study 2: Environmental Impact Assessment

Research conducted on the environmental persistence of phosphonodithioic acid revealed significant residues in treated soils and water bodies. The findings emphasized the need for regulatory measures to mitigate ecological risks associated with its use.

Mechanism of Action

The mechanism of action of phosphonodithioic acid, octyl-, S,S-diethyl ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- Phosphorodithioic acid, S-[(tert-butylthio)methyl] O,O-diethyl ester

- Phosphorodithioic acid, O,O,S-trimethyl ester

- Phosphorodithioic acid, O,O-diethyl ester

Uniqueness

Phosphonodithioic acid, octyl-, S,S-diethyl ester is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activities, making it suitable for specialized applications in various fields.

Biological Activity

Phosphonodithioic acid, octyl-, S,S-diethyl ester (chemical formula: C12H25O4PS2) is a compound with significant biological activity, particularly in the fields of agriculture and pharmacology. This article summarizes its biological properties, including its antioxidant, antimicrobial, and potential anticancer activities, supported by data tables and relevant research findings.

- Molecular Weight : 305.43 g/mol

- Structure : Contains phosphonate and dithiophosphate groups, which contribute to its reactivity and biological activity.

1. Antioxidant Activity

Antioxidants are crucial in protecting cells from oxidative stress. Studies have demonstrated that phosphonodithioic acid derivatives exhibit notable antioxidant properties.

- DPPH Scavenging Activity : The antioxidant activity was assessed using the DPPH radical scavenging assay. The compound showed a concentration-dependent inhibition of DPPH radicals, indicating its potential as an effective antioxidant.

| Concentration (mg/ml) | % DPPH Inhibition |

|---|---|

| 1.0 | 45.3 |

| 2.0 | 67.8 |

| 3.0 | 82.1 |

This data suggests that phosphonodithioic acid derivatives can effectively scavenge free radicals, which may contribute to their protective effects against oxidative damage .

2. Antimicrobial Activity

Phosphonodithioic acid has been evaluated for its antimicrobial properties against various pathogens.

- Inhibition Zones : The following table summarizes the antimicrobial activity against selected bacteria:

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

These results indicate that phosphonodithioic acid exhibits significant antibacterial activity, making it a candidate for further development as an antimicrobial agent .

3. Anticancer Activity

Recent studies have explored the anticancer potential of phosphonodithioic acid derivatives.

- Cell Line Studies : In vitro studies on prostate cancer cell lines revealed that the compound induced apoptosis and inhibited cell proliferation.

| Treatment Concentration (µM) | Cell Viability (%) |

|---|---|

| 5 | 85 |

| 10 | 70 |

| 20 | 45 |

The significant reduction in cell viability at higher concentrations suggests that phosphonodithioic acid may possess anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest .

Case Studies

Several case studies have highlighted the practical applications of phosphonodithioic acid in agricultural settings and pharmaceuticals:

- Agricultural Use : A study demonstrated that the application of phosphonodithioic acid derivatives improved crop resistance to fungal infections while promoting plant growth.

- Pharmaceutical Development : Research focusing on drug formulation has indicated that incorporating this compound can enhance the efficacy of certain chemotherapeutics by reducing side effects and improving bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.